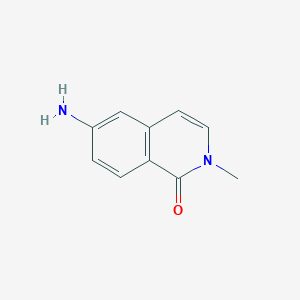
Methyl 11-aminoundecanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 11-aminoundecanoate is an organic compound with the molecular formula C₁₂H₂₅NO₂. It is a derivative of 11-aminoundecanoic acid and is classified as an amino ester. This compound is of significant interest due to its applications in the production of polyamides, particularly Nylon-11, which is used in various industrial applications .
准备方法
Synthetic Routes and Reaction Conditions
Methyl 11-aminoundecanoate can be synthesized through a multi-step process involving the hydrogenation of unsaturated nitrile-esters. One common method involves the hydrogenation of 10-cyano-9-decenoate using a Raney®-nickel catalyst. The reaction is carried out under high pressure (30 bar) and elevated temperatures (150°C) to achieve high yields .
Industrial Production Methods
The industrial production of this compound typically involves the following steps:
Transesterification: Castor oil is transesterified with methanol to produce methyl ricinoleate.
Pyrolysis: Methyl ricinoleate is pyrolyzed to yield heptanal and methyl undecenoate.
Hydrolysis: Methyl undecenoate is hydrolyzed to produce 10-undecenoic acid.
Hydrobromination: 10-undecenoic acid is hydrobrominated to form 11-bromoundecanoic acid.
化学反应分析
Types of Reactions
Methyl 11-aminoundecanoate undergoes various chemical reactions, including:
Hydrogenation: The reduction of nitrile groups to amines.
Substitution: Amination reactions where the bromine atom is replaced by an amino group.
Hydrolysis: Conversion of esters to carboxylic acids.
Common Reagents and Conditions
Hydrogenation: Raney®-nickel catalyst, high pressure (30 bar), and elevated temperatures (150°C).
Amination: Palladium-catalyzed amination and hydrogenation-hydrogenolysis steps.
Major Products
科学研究应用
Methyl 11-aminoundecanoate is used in several scientific research applications, including:
Polymer Chemistry: As a monomer for the production of polyamide 11, which is used in automotive, electronics, and textile industries.
Renewable Monomers: Research into bio-based monomers for sustainable polymer production.
Catalysis: Studies on the regeneration of catalysts used in the hydrogenation process.
作用机制
The mechanism of action of methyl 11-aminoundecanoate involves its conversion into polyamide 11 through polymerization. The amino group reacts with carboxylic acid groups to form amide bonds, resulting in the formation of long polymer chains. The molecular targets and pathways involved include the catalytic sites on the Raney®-nickel catalyst, which facilitate the hydrogenation and amination reactions .
相似化合物的比较
Similar Compounds
11-Aminoundecanoic Acid: A precursor to methyl 11-aminoundecanoate and also used in the production of Nylon-11.
Methyl Ricinoleate: An intermediate in the synthesis of this compound.
Uniqueness
This compound is unique due to its specific application in the production of polyamide 11, which offers superior properties such as high thermal stability, chemical resistance, and mechanical strength compared to other polyamides .
属性
分子式 |
C12H25NO2 |
|---|---|
分子量 |
215.33 g/mol |
IUPAC 名称 |
methyl 11-aminoundecanoate |
InChI |
InChI=1S/C12H25NO2/c1-15-12(14)10-8-6-4-2-3-5-7-9-11-13/h2-11,13H2,1H3 |
InChI 键 |
QVGONMHQKGSFOB-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)CCCCCCCCCCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


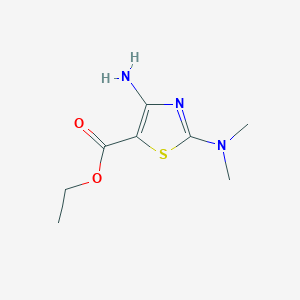
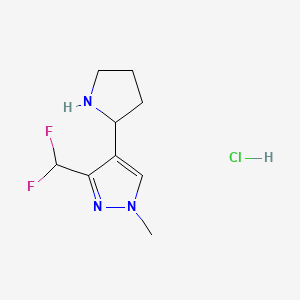
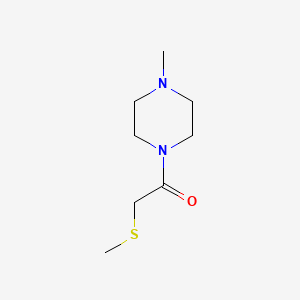
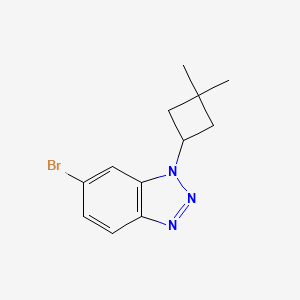
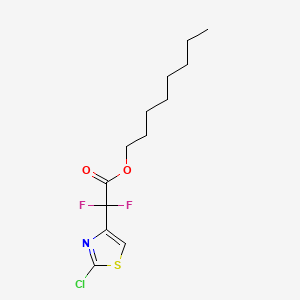

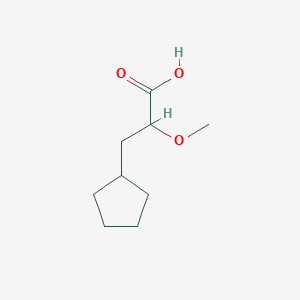
![4-(5-Chloro-6-fluoro-1H-benzo[d][1,2,3]triazol-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13567214.png)

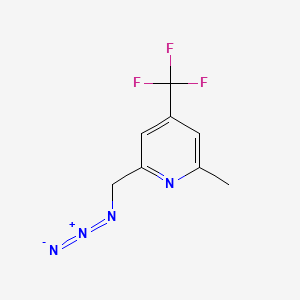
![N,N-dimethyl-4-{6-methyl-2,6-diazaspiro[3.4]octan-8-yl}pyrimidin-2-aminehydrochloride](/img/structure/B13567228.png)
![2-[3-(Trifluoromethoxy)phenyl]piperidine](/img/structure/B13567229.png)
